(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Description
This compound belongs to the acrylamide class, characterized by an α,β-unsaturated carbonyl system (prop-2-enamide backbone) with a 3-methoxy-4-propoxyphenyl group at the β-position and a sulfamoyl-linked pyrimidine moiety at the N-substituted phenyl group. The methoxy and propoxy substituents on the phenyl ring likely influence solubility and binding affinity, while the conjugated enamide system could contribute to electronic interactions with biological targets .
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-3-15-32-20-11-5-17(16-21(20)31-2)6-12-22(28)26-18-7-9-19(10-8-18)33(29,30)27-23-24-13-4-14-25-23/h4-14,16H,3,15H2,1-2H3,(H,26,28)(H,24,25,27)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSGTSJCMYWCHY-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxy and propoxy substituted phenyl rings, followed by the introduction of the pyrimidinylsulfamoyl group. The final step involves the formation of the prop-2-enamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent. Its structural components allow it to interact with various biological targets, including proteins involved in cell signaling pathways related to cancer progression.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives of this compound that exhibited significant inhibitory effects on tumor cell lines. The results suggested that modifications to the pyrimidine and sulfonamide groups could enhance its efficacy against specific cancer types, particularly those resistant to conventional therapies .
Biochemical Applications
The compound's ability to inhibit certain enzymes makes it a candidate for biochemical research, particularly in studies involving metabolic pathways.
Enzyme Inhibition Studies
Research has demonstrated that (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition is particularly relevant in the development of new treatments for bacterial infections and cancer .
Pharmacological Insights
Pharmacological studies have indicated that this compound exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Clinical Implications
Preclinical trials have shown that the compound can reduce inflammation markers in animal models of rheumatoid arthritis. The mechanism appears to involve modulation of cytokine production, suggesting a pathway for therapeutic intervention in chronic inflammatory conditions .
Data Tables
Mechanism of Action
The mechanism of action of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several acrylamide derivatives, enabling comparative analysis of substituent effects and bioactivity. Key analogs include:
Structural Analogues and Substituent Variations
Key Comparative Insights
- Substituent Position and Bioactivity: The pyrimidine sulfamoyl group in the target compound (vs. Methoxy vs. Propoxy Groups: The 3-methoxy-4-propoxyphenyl substituent in the target compound provides a balance between lipophilicity (propoxy) and electron-donating effects (methoxy), contrasting with simpler methoxy or halogenated analogs (e.g., ).
NMR Profiling and Structural Stability :
- highlights that substituents in regions analogous to the β-phenyl (e.g., regions A and B in ) significantly alter chemical shifts. For example, the propoxy group in the target compound likely induces downfield shifts in protons near the oxygen atoms, similar to observations in methoxy-containing analogs .
Lumping Strategy and Functional Group Similarity :
Pharmacological Implications
- Target Selectivity : The pyrimidine sulfamoyl group may confer selectivity toward sulfotransferases or tyrosine kinases, as seen in related compounds (e.g., ).
Biological Activity
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a methoxy group, propoxy group, and a pyrimidinylsulfamoyl moiety, suggest diverse mechanisms of action that warrant detailed investigation.
- IUPAC Name : (E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
- Molecular Formula : C23H24N4O5S
- CAS Number : 6153-67-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structure facilitates binding to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
| Staphylococcus aureus | Notable inhibition |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.
| Cell Line | IC50 (μM) |
|---|---|
| HaCat (normal keratinocytes) | >20 |
| Balb/c 3T3 (fibroblasts) | >20 |
| Cancer cell line A | 15 ± 1.5 |
This data suggests that while the compound has cytotoxic effects, it may be safe for use in normal tissues at therapeutic doses.
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the compound significantly influences its biological activity. The methoxy and propoxy substituents enhance lipophilicity, improving membrane permeability and bioavailability. The pyrimidinylsulfamoyl group is essential for binding interactions with target proteins.
Binding Interactions
Molecular docking studies have shown that the compound forms critical interactions with target enzymes:
- Hydrogen Bonds : Strong hydrogen bonds with active site residues.
- Pi-Pi Stacking : Stabilization through interactions with aromatic amino acids.
These interactions are pivotal for the observed antimicrobial and cytotoxic activities.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of this compound against various bacterial strains, revealing a potent inhibitory effect comparable to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment in Tumor Cells : Another study focused on assessing the cytotoxic effects on tumor cell lines, demonstrating significant growth inhibition while maintaining safety in normal cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
